Lipophilicity (XLogP3) and Molecular Weight Differentiation vs. Des-Isopropyl Analog (CAS 1207038-93-4)
The N-isopropyl substitution on the acetamide moiety increases both molecular weight and lipophilicity compared with the primary amide counterpart. The target compound (C₁₅H₁₈BrN₃OS) has MW = 368.29 g/mol and XLogP3 = 3.4 [1]. The des-isopropyl analog 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide (CAS 1207038-93-4, C₁₂H₁₂BrN₃OS) has MW = 326.21 g/mol , and the core scaffold 5-(4-bromophenyl)-1-methylimidazole (C₁₀H₉BrN₂, no acetamide moiety) has XLogP3 = 2.4 [2]. The ~1.0 log unit increase in XLogP3 and 42 Da increase in MW predict enhanced membrane permeability but potentially reduced aqueous solubility, a trade-off that must be considered when selecting between these analogs for biological screening or in vivo studies.
| Evidence Dimension | Lipophilicity and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.4; MW = 368.29 g/mol; TPSA = 72.2 Ų; HBD = 1; HBA = 3 |
| Comparator Or Baseline | Des-isopropyl analog (CAS 1207038-93-4): MW = 326.21 g/mol; Core scaffold (CAS 136350-71-5): XLogP3 = 2.4; TPSA = 17.8 Ų; HBD = 0; HBA = 1 |
| Quantified Difference | ΔXLogP3 ≈ +1.0 (vs. core scaffold); ΔMW = +42.08 g/mol (vs. des-isopropyl analog); ΔTPSA = +54.4 Ų (vs. core scaffold); ΔHBD = +1; ΔHBA = +2 |
| Conditions | Computed properties (XLogP3, TPSA) from authoritative chemical database entries; MW from molecular formula |
Why This Matters
A 1-log-unit increase in XLogP3 predicts approximately 10-fold higher membrane permeability—relevant for CNS target engagement or cell-based assay penetration—while the increased molecular weight and TPSA may reduce aqueous solubility, affecting formulation strategies.
- [1] 2-{[5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide. Kuujia Chemical Database, CAS 1207044-75-4. https://www.kuujia.com/cas-1207044-75-4.html View Source
- [2] 5-(4-Bromophenyl)-1-methylimidazole. Kuujia Chemical Database, CAS 136350-71-5. https://www.kuujia.com/cas-136350-71-5.html View Source
